The compound can be sourced from commercial suppliers such as Sigma-Aldrich and BenchChem, which provide detailed information on its properties and applications. It falls under the category of aromatic aldehydes, specifically those that are further substituted with alkyne groups, making it of interest in synthetic organic chemistry and materials science .
The synthesis of 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves several key steps:
The molecular structure of 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde can be described as follows:
3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde participates in various chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde primarily revolves around its reactivity due to the functional groups present:
The compound is stable under normal conditions but should be stored away from strong oxidizers due to its aldehyde functionality .
3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde has several notable applications:
3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 443291-07-4) has emerged as a critical synthetic intermediate in modern medicinal chemistry, particularly within the framework of Multitarget Directed Ligands (MTDLs). Its historical significance stems from its structural duality: an aldehyde group enabling diverse chemical transformations and a propargyl ether moiety serving as a pharmacophoric element. This compound entered the spotlight through its role in synthesizing neuroprotective agents targeting complex neurodegenerative pathologies like Alzheimer's disease (AD). Researchers strategically incorporated it into 1,4-dihydropyridine (DHP) scaffolds via Hantzsch multicomponent reactions, creating hybrid molecules that simultaneously address calcium dysregulation, oxidative stress, and mitochondrial dysfunction—key AD pathological factors [2].
Table 1: Synthetic Applications in Multitarget Drug Design
Reaction Type | Product Class | Biological Targets | Key Reference |
---|---|---|---|
Hantzsch Multicomponent | 1,4-Dihydropyridine MTDLs (e.g., 3a) | Ca²⁺ channels, Antioxidant defenses, Neuroprotection | [2] |
CuAAC Click Chemistry | 1,2,3-Triazole-Xanthene/Acridine hybrids | α-Glucosidase, α-Amylase | [6] |
Williamson Ether/Knoevenagel | Benzimidazole-Acrylonitrile-Triazoles | α-Glucosidase inhibition | [10] |
The compound’s modularity is exemplified in MTDL 3a—dialkyl 2,6-dimethyl-4-(4-(prop-2-yn-1-yloxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate. This derivative demonstrated balanced bioactivity, exhibiting 46.95% Ca²⁺ channel blockade at 10 μM and significant neuroprotection (38%) against H₂O₂-induced oxidative stress. Such profiles validate its utility in generating pharmacologically balanced hybrids [2].
The propargyl ether group (–O–CH₂–C≡CH) in this benzaldehyde derivative serves as a versatile bioisostere and metabolic stability enhancer. Its significance lies in three key areas:
Table 2: Influence of Propargyl Ether Linker on Bioactivity
Linker Length (n) | Representative Compound | Ca²⁺ Blockade (% at 10μM) | Antioxidant (ORAC TE) |
---|---|---|---|
n=1 (Propargyl) | 3a (R₁=H) | 46.95 ± 6.6% | 1.75 TE |
n=1 (Propargyl) | 3h (R₁=Cl) | 42.8 ± 14.0% | 1.32 TE |
n=2 (Butynyl) | 3k (R₁=Cl) | 20.2 ± 3.1% | 0.82 TE |
The structural synergy between the 3-chloro-4-hydroxybenzaldehyde core and the propargyl ether group enables unique neuroprotective and antioxidant activities in hybrid molecules:
Table 3: Neuroprotective and Antioxidant Activities of Key Hybrids
Hybrid Compound | Neuroprotection (% Viability) | Ca²⁺ Blockade (%) | Antioxidant (TE) | Key Pharmacophores |
---|---|---|---|---|
3a | 38% (vs. H₂O₂ insult) | 46.95% | 1.75 | DHP + Propargyl ether |
Benzimidazole-12m | N/A | N/A | N/A | Benzimidazole + Triazole + Propargyl ether |
Xanthene-triazole-6a | N/A | N/A | >2.0* | Xanthene + Triazole + Propargyl ether |
*Estimated from ORAC data in source [6]
The strategic incorporation of 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde into complex architectures underscores its role as an enabling tool in developing therapeutics against multifactorial diseases. Its continued use in MTDL design highlights the convergence of synthetic accessibility and targeted bioactivity—a cornerstone of modern organic medicinal chemistry [2] [6] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7